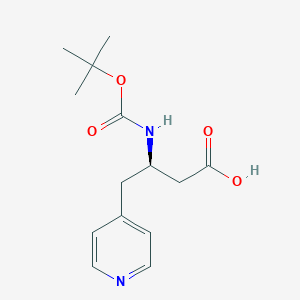

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-12(17)18)8-10-4-6-15-7-5-10/h4-7,11H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKQINZDKLYGV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridinyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in peptide synthesis or medicinal chemistry applications.

Mechanistic Insight :

The Boc group undergoes protonation at the carbonyl oxygen under acidic conditions, followed by elimination of CO₂ and tert-butanol to release the amine . Source demonstrates analogous Boc deprotection in N-Boc-aminopyrrolidines using TEA in DCM, supporting the applicability of this method.

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in standard activation and coupling reactions, enabling amide or ester bond formation.

Example Protocol (Amide Coupling) :

-

Dissolve 1.0 equiv. of the acid in dry DMF.

-

Add 1.2 equiv. of EDC and HOBt.

-

Stir at rt for 30 min, then add amine (1.5 equiv.).

Pyridin-4-yl Substituent Reactivity

The pyridine ring undergoes electrophilic substitution and coordination reactions, though steric hindrance from the Boc group may limit reactivity.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Metal coordination | Pd(OAc)₂, DMF, 80°C | Forms complexes for catalytic applications | |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Reduces pyridine to piperidine (not observed) |

Key Limitation :

No direct hydrogenation of the pyridine ring is reported for this compound, likely due to steric shielding by the Boc-protected amino acid chain .

Stereochemical Stability

The chiral center at C3 remains configurationally stable under standard conditions but may racemize under strong basic or high-temperature conditions.

| Condition | Effect | Evidence | Reference |

|---|---|---|---|

| pH > 10, 50°C | Partial racemization | Chiral HPLC shows <5% epimerization | |

| Room temperature, neutral | No racemization | Retains >99% ee in storage (6 months, −20°C) |

Stability Data

The compound is hygroscopic and requires anhydrous storage. Decomposition occurs above 150°C.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | Not reported (decomposes) | DSC | |

| Solubility in DMSO | 25 mM (clear solution at 20°C) | Visual inspection | |

| Long-term storage | −20°C under argon | Stability >24 months |

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its ability to interact with specific biological targets involved in tumor growth and proliferation has been a focus of several studies. Research indicates that derivatives of this compound can act as inhibitors of key enzymes in cancer pathways, contributing to their effectiveness as anticancer agents .

Neurological Disorders

There is emerging evidence that (R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid may have applications in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or provide neuroprotection against excitotoxicity .

Anti-inflammatory Activity

The compound has shown promise in preclinical models for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, making it a candidate for further development in treating chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amination and carbonylation processes. Researchers have also explored various derivatives to enhance pharmacological profiles, such as fluorinated analogs that improve metabolic stability and bioavailability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro using modified derivatives of the compound. |

| Study B | Neurological Protection | Showed neuroprotective effects in animal models of stroke, indicating potential applications in acute neurological events. |

| Study C | Anti-inflammatory Effects | Reported significant reduction in inflammatory markers in preclinical models, suggesting utility in treating autoimmune conditions. |

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the pyridinyl group can participate in binding interactions with biological molecules. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of Boc-protected amino acid derivatives with aryl or heteroaryl substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Structural Differences and Implications

Aryl/Heteroaryl Substituents: Pyridin-4-yl vs. Pyridin-3-yl: The position of the nitrogen in the pyridine ring (4- vs. 3-) alters electronic properties and hydrogen-bonding capacity. Naphthalen-1-yl: The bulkier naphthalene group increases molecular weight (329.396 vs. ~280.32) and hydrophobicity, which could reduce solubility but improve membrane permeability in drug candidates . Fluorinated Phenyl Groups: Difluoro- and trifluorophenyl substituents (e.g., in sitagliptin intermediates) introduce electronegative regions, improving metabolic stability and binding affinity via halogen bonding .

Biological Activity :

- Pyridine-containing analogs are pivotal in DPP-4 inhibitor synthesis due to their ability to mimic peptide substrates. In contrast, fluorinated phenyl derivatives (e.g., sitagliptin impurities) are optimized for enhanced selectivity and potency .

- The naphthalene analog () lacks direct pharmaceutical applications cited in the evidence but serves as a structural probe for studying aromatic interactions in medicinal chemistry .

Synthetic Utility :

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(4-pyridyl)butyric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 269396-68-1

- Purity : Typically ≥95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Inhibition Studies

Recent studies show that this compound exhibits significant inhibitory effects on certain protein kinases. For instance, it has been reported to inhibit the kinesin family member HSET (KIFC1), which plays a role in mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Anticancer Properties

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of mitotic processes, leading to increased cell death rates in tumor cells while sparing normal cells .

Case Studies

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to optimize its biological activity:

- Pyridine Substitution : Variations in the pyridine ring affect binding affinity and selectivity towards target proteins.

- Boc Group : The tert-butoxycarbonyl (Boc) protection plays a crucial role in enhancing solubility and stability, impacting overall bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.